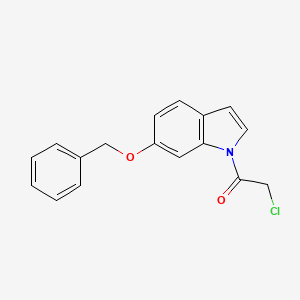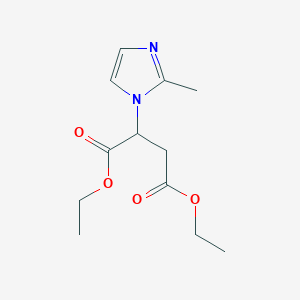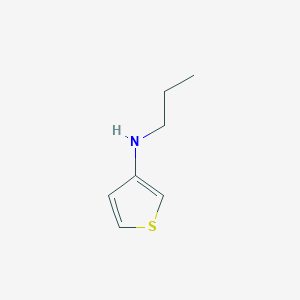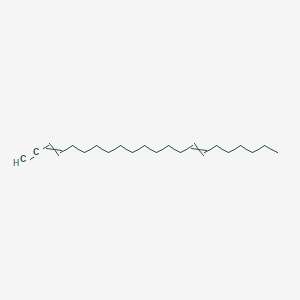
2-Methoxy-6-methyl-4-prop-1-enylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-methyl-4-prop-1-enylphenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound characterized by the presence of a methoxy group, a methyl group, and a prop-1-enyl group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-prop-1-enylphenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2-methoxy-6-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the alkylating agent can be an allyl halide or a similar compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Methoxy-6-methyl-4-prop-1-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
2-Methoxy-6-methyl-4-prop-1-enylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-6-methyl-4-prop-1-enylphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in neuroinflammation and neurodegeneration . By inhibiting this pathway, the compound can reduce inflammation and protect against neuronal damage.
類似化合物との比較
Similar Compounds
2-Methoxy-4-prop-2-enylphenol: Similar structure but with a different position of the prop-2-enyl group.
4-Allyl-2-methoxyphenol:
Uniqueness
2-Methoxy-6-methyl-4-prop-1-enylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable compound for research in neurodegenerative diseases .
特性
CAS番号 |
186743-29-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-methoxy-6-methyl-4-prop-1-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3 |
InChIキー |
WNRFSDIWIBKOKJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC(=C(C(=C1)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
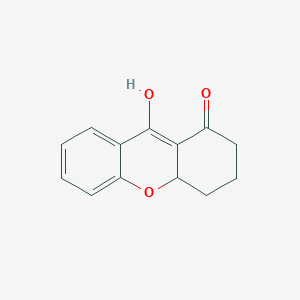
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)

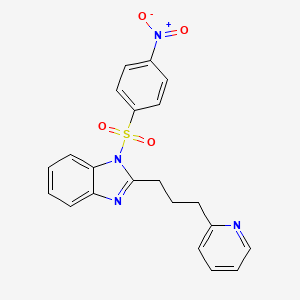
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

